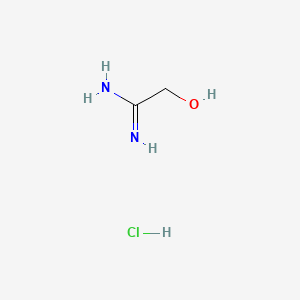

2-Hydroxyacetimidamide hydrochloride

Descripción general

Descripción

2-Hydroxyacetimidamide hydrochloride is a chemical compound with the molecular formula C₂H₆N₂O·HCl. It is also known by its IUPAC name, 2-hydroxyethanimidamide hydrochloride. This compound is commonly used in various chemical and biological research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyacetimidamide hydrochloride typically involves the reaction of hydroxylamine hydrochloride with acetamidine hydrochloride. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis:

2-Hydroxyacetimidamide hydrochloride serves as a versatile reagent in organic synthesis. It is often utilized as a building block for more complex molecules, enabling the creation of various derivatives that can be further modified for specific applications. Its structure allows for functional group transformations, making it a valuable intermediate in synthetic pathways.

2. Coordination Chemistry:

The compound can form coordination complexes with transition metals, which are useful in catalysis and material science. These complexes can exhibit unique electronic properties that are exploited in the development of new materials.

Biological Applications

1. Anticancer Research:

Recent studies have indicated that derivatives of hydroxyacetamide, including this compound, exhibit significant antiproliferative activity against cancer cell lines, such as HeLa (cervical carcinoma) and MCF-7 (breast cancer) cells. For example, a study synthesized several hydroxyacetamide derivatives and assessed their inhibitory effects on histone deacetylase (HDAC) enzymes, which are critical targets in cancer therapy. Notably, some derivatives demonstrated IC₅₀ values comparable to established HDAC inhibitors like SAHA .

2. Enzyme Inhibition:

The compound has shown promise as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders or other diseases where enzyme regulation is crucial.

Medicinal Applications

1. Therapeutic Potential:

The therapeutic potential of this compound is under investigation for various conditions, including pulmonary fibrosis and other fibrotic diseases. Its mechanism involves modulation of cellular pathways that regulate fibrosis development, making it a candidate for further clinical research .

2. Drug Development:

The compound's ability to interact with biological targets positions it as a candidate for drug development. Ongoing studies aim to elucidate its pharmacological properties and optimize its efficacy and safety profiles for potential therapeutic use.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Organic Chemistry | Reagent in organic synthesis | Used to create complex derivatives |

| Coordination Chemistry | Metal complex formation | Useful in catalysis and material science |

| Anticancer Research | HDAC inhibition | Derivatives show IC₅₀ values comparable to SAHA |

| Enzyme Inhibition | Metabolic pathway modulation | Potential therapeutic applications |

| Therapeutic Potential | Treatment of pulmonary fibrosis | Modulates cellular pathways related to fibrosis |

| Drug Development | Candidate for various diseases | Undergoing pharmacological evaluation |

Case Studies

Case Study 1: Antiproliferative Activity

A series of hydroxyacetamide derivatives were synthesized, including this compound, and tested against HeLa and MCF-7 cell lines. The study found that certain derivatives exhibited significant HDAC inhibitory activity, suggesting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the enzyme inhibition properties of this compound revealed its interaction with specific metabolic enzymes. This interaction leads to altered metabolic pathways which could be beneficial in treating metabolic disorders .

Propiedades

IUPAC Name |

2-hydroxyethanimidamide;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.ClH/c3-2(4)1-5;/h5H,1H2,(H3,3,4);1H/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWDZFNIPARKSG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClN2O- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54198-71-9 | |

| Record name | Ethanimidamide, 2-hydroxy-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054198719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidamide, 2-hydroxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.